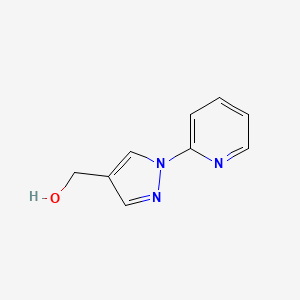

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

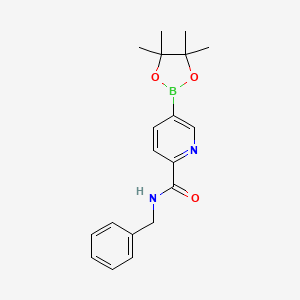

“(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone . The process typically involves a condensation reaction, which results in the formation of the pyrazole ring .Molecular Structure Analysis

The molecular structure of “(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring attached to a pyridine ring via a methylene bridge . The compound has been characterized by 1H, COSY, ROESY, and HSQC experiments .Applications De Recherche Scientifique

Synthesis of Pyridin-2-yl-methanones

This compound can be used in the synthesis of pyridin-2-yl-methanones through a copper-catalyzed Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

Oxidation Reactions

The compound is involved in oxidation reactions, particularly in the synthesis of aromatic ketones . This process involves the oxidation of Csp3-H for the synthesis of aromatic ketones .

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines can also be synthesized from α-bromoketones and 2-aminopyridine . This process involves a one-pot tandem cyclization/bromination .

Pharmaceutical Applications

N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using this compound, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones, which has attracted great consideration in recent decades . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, compounds targeting the fibroblast growth factor receptor (FGFR) family can affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse cellular effects .

Propriétés

IUPAC Name |

(1-pyridin-2-ylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-6,13H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZMHVAZGFQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)